2,2-Dibromo-1-(5-fluoro-2-methoxyphenyl)ethanone
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Overview
Description
2,2-Dibromo-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and a methoxy group, and the ethanone moiety is substituted with two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the bromination of 5-fluoro-2-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 70-80°C under light irradiation to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,2-Dibromo-1-(5-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(5-fluoro-2-methoxyphenyl)ethanone involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(5-fluoro-2-methoxyphenyl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity compared to similar compounds with only one bromine atom.
Properties
Molecular Formula |
C9H7Br2FO2 |
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Molecular Weight |
325.96 g/mol |
IUPAC Name |
2,2-dibromo-1-(5-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-7-3-2-5(12)4-6(7)8(13)9(10)11/h2-4,9H,1H3 |
InChI Key |
OXIMGQNHLFUNEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C(Br)Br |
Origin of Product |
United States |
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